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A Technical Guide on the Discovery and Initial Characterization of the Like-Sm Protein 10

For researchers, scientists, and professionals in drug development, understanding the intricate

molecular machinery of the cell is paramount. This guide provides an in-depth technical

overview of the discovery and initial characterization of the Like-Sm (LSM) protein 10 (LSM10),

a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is

essential for the 3'-end processing of histone pre-mRNAs. This process is intrinsically linked to

DNA replication and cell cycle progression, making LSM10 and its associated pathways

compelling targets for further investigation.

Discovery of LSM10: A Novel Component of the U7
snRNP
The journey to identify LSM10 began with efforts to purify and characterize the protein

components of the U7 snRNP, a low-abundance but vital nuclear complex. Initial studies

revealed that the U7 snRNP possesses a unique core composition compared to the more

abundant spliceosomal snRNPs. While sharing five core Sm proteins (SmB, SmD3, SmE, SmF,

and SmG), the U7 snRNP lacks the SmD1 and SmD2 proteins. This observation led to the

hypothesis that U7-specific proteins must occupy these positions.

Through a combination of biochemical fractionation and affinity purification from HeLa cell

nuclear extracts using biotinylated oligonucleotides complementary to U7 snRNA, a 14 kDa

protein was consistently isolated along with the U7 snRNP.[1][2][3][4] Subsequent
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microsequencing of this protein, followed by cDNA cloning, confirmed it as a novel protein,

which was named LSM10 due to its sequence similarity to the Sm protein family, particularly

SmD1.[1][2][5]

Initial Characterization: Unraveling the Core
Functions of LSM10
Following its discovery, the initial characterization of LSM10 focused on its core functions,

interactions, and localization. These early studies established the foundational knowledge upon

which our current understanding is built.

A Core Component of the U7 snRNP Heptameric Ring
LSM10, along with another U7-specific protein, LSM11 (which replaces SmD2), forms a

heterodimer that integrates into the heptameric Sm ring of the U7 snRNP.[6][7] This unique

composition is crucial for the specific recognition of the non-canonical Sm binding site on the

U7 snRNA.[3][6] The assembly of this specialized U7-specific Sm ring is a highly regulated

process mediated by the Survival of Motor Neurons (SMN) complex.[5][7][8]

Essential Role in Histone pre-mRNA 3'-End Processing
The primary function of the U7 snRNP, and by extension LSM10, is the 3'-end processing of

replication-dependent histone pre-mRNAs.[6][9] This process is a critical step in generating

mature histone mRNAs, which are essential for packaging newly synthesized DNA during the S

phase of the cell cycle. The U7 snRNP recognizes the histone downstream element (HDE) on

the pre-mRNA, leading to endonucleolytic cleavage.[9] Studies have shown that mutations in

either LSM10 or LSM11 disrupt this processing, leading to the production of aberrant,

polyadenylated histone mRNAs.[6]

Interaction with the SMN Complex
The assembly of the U7 snRNP, including the incorporation of the LSM10/LSM11 dimer, is

facilitated by the SMN complex.[5][10] In vitro and in vivo studies have demonstrated a direct

interaction between LSM10/LSM11 and the SMN complex.[8][11] This interaction is crucial for

the proper formation of the U7 snRNP and highlights a key quality control step in the

biogenesis of this essential cellular machine. Interestingly, unlike some other Sm proteins, the
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interaction of LSM10 and LSM11 with SMN appears to be independent of symmetric

dimethylarginine (sDMA) modification.[11]

Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of

LSM10.

Property Value Reference(s)

Molecular Weight ~14 kDa [3][4]

Amino Acid Length 123 [1]

Table 1: Physical Properties of Human LSM10 Protein.

Component
Role in U7 snRNP
Complex

Reference(s)

LSM10
Replaces SmD1 in the

heptameric ring
[5][6]

LSM11
Replaces SmD2 in the

heptameric ring
[5][6]

SmB Core Sm protein [5]

SmD3 Core Sm protein [5]

SmE Core Sm protein [5]

SmF Core Sm protein [5]

SmG Core Sm protein [5]

U7 snRNA
RNA component, recognizes

the HDE of histone pre-mRNA
[9]

Table 2: Composition of the Human U7 snRNP Core Complex.
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Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were

instrumental in the discovery and initial characterization of LSM10.

Purification of the U7 snRNP Complex
This protocol describes the affinity purification of the U7 snRNP complex from HeLa cell

nuclear extracts, which was a critical step in identifying LSM10.

Materials:

HeLa cell nuclear extract

Biotinylated 2'-O-methyl oligoribonucleotide complementary to the 5' end of U7 snRNA

Streptavidin-agarose beads

Wash buffers (specific compositions as described in the original publications)

Elution buffer (e.g., high salt or containing a competitor oligonucleotide)

SDS-PAGE gels

Silver staining reagents

Procedure:

Incubate the HeLa cell nuclear extract with the biotinylated U7-specific oligonucleotide to

allow for the formation of the U7 snRNP-oligonucleotide complex.

Add streptavidin-agarose beads to the mixture and incubate to capture the complex.

Wash the beads extensively with a series of wash buffers to remove non-specifically bound

proteins.

Elute the U7 snRNP complex from the beads using an appropriate elution buffer.
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Analyze the eluted proteins by SDS-PAGE followed by silver staining to visualize the protein

components.

Excise the protein band corresponding to 14 kDa for subsequent mass spectrometry

analysis.[3][4]

Identification of LSM10 by Mass Spectrometry
This protocol outlines the general steps for identifying the protein from the excised gel band.

Materials:

Excised protein band from SDS-PAGE

Trypsin

HPLC system

Tandem mass spectrometer (e.g., MALDI-TOF/TOF or LC-MS/MS)

Protein database (e.g., NCBI, Swiss-Prot)

Sequence analysis software

Procedure:

Perform in-gel digestion of the excised protein band with trypsin to generate peptides.

Extract the peptides from the gel.

Separate the peptides using reverse-phase HPLC.

Analyze the peptides by tandem mass spectrometry to obtain their fragmentation patterns

(MS/MS spectra).[12]

Search the obtained MS/MS spectra against a protein database using appropriate software

to identify the peptide sequences and, consequently, the protein.[12]
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Co-immunoprecipitation of LSM10 with the SMN
Complex
This protocol details the method used to demonstrate the in vivo interaction between LSM10

and the SMN complex.

Materials:

HEK293T cells

Plasmids encoding FLAG-tagged LSM10 and HA-tagged SMN

Transfection reagent

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Anti-FLAG M2 magnetic beads

Anti-HA antibody

SDS-PAGE gels

Western blotting apparatus and reagents

Procedure:

Co-transfect HEK293T cells with plasmids encoding FLAG-tagged LSM10 and HA-tagged

SMN.[13]

After 48 hours, lyse the cells in a suitable lysis buffer.[13]

Incubate the cell lysate with anti-FLAG M2 magnetic beads to immunoprecipitate FLAG-

LSM10 and any associated proteins.[13][14]

Wash the beads several times with lysis buffer to remove non-specific binders.

Elute the protein complexes from the beads.
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Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF

membrane.

Probe the membrane with an anti-HA antibody to detect the presence of co-

immunoprecipitated HA-SMN.[14]

Northern Blot Analysis of U7 snRNA Levels
This protocol describes how to assess the levels of U7 snRNA, for instance, after

overexpression of LSM10.

Materials:

Total RNA isolated from cells

Denaturing agarose gel (with formaldehyde)

Nylon membrane

UV crosslinker

Hybridization buffer

Radioactively or biotin-labeled DNA or RNA probe complementary to U7 snRNA

Washing buffers

Phosphorimager or chemiluminescence detection system

Procedure:

Separate the total RNA samples on a denaturing agarose gel.[15][16]

Transfer the RNA from the gel to a nylon membrane.[15][16]

Crosslink the RNA to the membrane using a UV crosslinker.

Prehybridize the membrane in hybridization buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7580096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4287216/
https://www.thermofisher.com/hk/en/home/references/ambion-tech-support/northern-analysis/general-articles/the-basics-northern-analysis.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4287216/
https://www.thermofisher.com/hk/en/home/references/ambion-tech-support/northern-analysis/general-articles/the-basics-northern-analysis.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the labeled U7 snRNA probe and incubate to allow hybridization.[17][18]

Wash the membrane under stringent conditions to remove the unbound probe.

Detect the signal using a phosphorimager (for radioactive probes) or a chemiluminescence

detection system (for biotin-labeled probes).[17][19]

Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key relationships and

experimental workflows in the study of LSM10.
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Caption: The U7 snRNP complex and its role in histone pre-mRNA processing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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